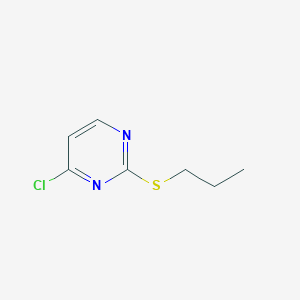

4-Chloro-2-propylsulfanyl-pyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Synthetic Organic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, features a six-membered ring with two nitrogen atoms at positions 1 and 3. growingscience.comvaia.comnumberanalytics.com This core structure is a fundamental building block in numerous molecules of profound biological and pharmaceutical importance. nih.govslideshare.net The pyrimidine ring system is famously present in the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). wikipedia.orgnumberanalytics.com Beyond its role in genetics, the pyrimidine motif is found in thiamine (B1217682) (vitamin B1) and various natural products. growingscience.comwikipedia.org

In the realm of synthetic organic chemistry, the pyrimidine scaffold is of immense interest due to the wide spectrum of biological activities exhibited by its derivatives. nih.govbenthamdirect.com Synthetic pyrimidine-containing compounds have been developed for diverse therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. growingscience.comnih.govarabjchem.org The versatility of the pyrimidine ring allows for functionalization at various positions, enabling chemists to modulate the biological and physical properties of the resulting molecules. This adaptability has made pyrimidine derivatives a mainstay in drug discovery and medicinal chemistry. growingscience.comnih.gov Their ability to interact with various enzymes and cellular components makes them privileged structures in the design of new therapeutic agents. nih.gov

Table 1: Prominent Examples of Pyrimidine-Containing Compounds

| Compound Class | Specific Example | Significance |

|---|---|---|

| Nucleobases | Uracil, Thymine, Cytosine | Core components of RNA and DNA. wikipedia.org |

| Vitamins | Thiamine (Vitamin B1) | Essential nutrient for metabolism. wikipedia.org |

| Antiviral Drugs | Zidovudine (AZT) | Used in the treatment of HIV/AIDS. wikipedia.org |

| Anticancer Drugs | 5-Fluorouracil | A chemotherapy agent used for various cancers. arabjchem.org |

| Barbiturates | Barbituric Acid Derivatives | Synthetic compounds with sedative-hypnotic properties. wikipedia.org |

Historical Context of Pyrimidine Synthesis and Functionalization

The history of pyrimidine chemistry dates back to the early 19th century. In 1818, Brugnatelli isolated alloxan (B1665706), the first known derivative, by oxidizing uric acid with nitric acid. growingscience.comarabjchem.org However, it was not until 1879 that the first laboratory synthesis of a pyrimidine was reported by Grimaux, who prepared barbituric acid from urea (B33335) and malonic acid. wikipedia.org

The systematic study of pyrimidines began in earnest with Wilhelm Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. It was Pinner who first proposed the name "pyrimidin" in 1885. wikipedia.org The parent, unsubstituted pyrimidine compound was finally prepared in 1900 by Gabriel and Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water. wikipedia.org Since these foundational discoveries, numerous synthetic methods have been developed, reflecting the compound's growing importance. These methods often rely on the condensation of carbonyl compounds with amines. newworldencyclopedia.orgorganic-chemistry.org

Table 2: Key Milestones in the History of Pyrimidine Chemistry

| Year | Scientist(s) | Discovery | Significance |

|---|---|---|---|

| 1818 | Brugnatelli | Isolation of alloxan from uric acid. growingscience.comarabjchem.org | First isolation of a pyrimidine derivative. |

| 1879 | Grimaux | Laboratory synthesis of barbituric acid. wikipedia.org | First reported synthesis of a pyrimidine ring. |

| 1884 | Pinner | Began systematic study and synthesis of pyrimidine derivatives. wikipedia.org | Established foundational synthetic methods. |

| 1885 | Pinner | Coined the name "pyrimidine". wikipedia.org | Formal naming of the heterocycle. |

| 1900 | Gabriel & Colman | First synthesis of the parent pyrimidine compound. wikipedia.org | Preparation of the fundamental unsubstituted ring. |

Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates

Halogenated pyrimidines are exceptionally valuable intermediates in organic synthesis. The presence of one or more halogen atoms on the pyrimidine ring activates it for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. chemrxiv.orgnih.govmdpi.com The carbon-halogen bond serves as a reactive handle, allowing for the strategic introduction of diverse functional groups onto the pyrimidine core. chemrxiv.org

Compounds such as 4-Chloro-2-propylsulfanyl-pyrimidine exemplify the utility of this class of molecules. The chlorine atom at the 4-position is a good leaving group, susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to building more complex molecular architectures. For instance, the chlorine can be substituted to form aminopyrimidines, alkoxypyrimidines, or other thio-substituted pyrimidines, which are scaffolds for many pharmacologically active compounds. mdpi.comresearchgate.net

Furthermore, halogenated pyrimidines are key substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.comrsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for assembling complex drug candidates and functional materials from simpler, halogenated pyrimidine precursors. rsc.org The strategic use of these halogenated intermediates is therefore a cornerstone of modern heterocyclic chemistry and drug discovery. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2S |

|---|---|

Molecular Weight |

188.68 g/mol |

IUPAC Name |

4-chloro-2-propylsulfanylpyrimidine |

InChI |

InChI=1S/C7H9ClN2S/c1-2-5-11-7-9-4-3-6(8)10-7/h3-4H,2,5H2,1H3 |

InChI Key |

BTQOSJLBXDDOTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC=CC(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Propylsulfanyl Pyrimidine

Classical Synthetic Approaches to 4-Chloro-2-propylsulfanyl-pyrimidine

The classical synthesis of this compound is primarily achieved through the functionalization of pre-existing pyrimidine (B1678525) rings. These methods leverage the inherent reactivity of substituted pyrimidines to introduce the necessary chloro and propylsulfanyl groups.

Synthesis from Related Pyrimidine Derivatives via Nucleophilic Substitution of Halogen Atoms

A primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on dihalopyrimidines, most commonly 2,4-dichloropyrimidine (B19661). In these reactions, the chlorine atoms on the pyrimidine ring are displaced by a nucleophile. The regioselectivity of this substitution is a critical factor.

Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C-4 position. wuxiapptec.comstackexchange.com This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 position compared to the C-2 position. stackexchange.com However, the selectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, an electron-donating group at the C-6 position can shift the preference to the C-2 position. wuxiapptec.com The reaction of 2,4-dichloropyrimidine with a propanethiolate nucleophile would typically yield the 2-chloro-4-propylsulfanyl-pyrimidine isomer as the major product. To achieve the desired this compound, specific reaction conditions or a differently substituted starting material would be necessary to favor substitution at the C-2 position. nih.gov

The kinetics of these substitution reactions are typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org The reactivity of the halogen is enhanced when it is flanked by two heterocyclic nitrogen atoms, making the chloro groups on the pyrimidine ring susceptible to displacement. zenodo.org

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines

| Position of Substitution | General Preference | Factors Influencing C-2 Selectivity |

|---|---|---|

| C-4 | More reactive, higher LUMO coefficient. wuxiapptec.comstackexchange.com | Presence of electron-donating groups at C-6. wuxiapptec.com |

| C-2 | Less reactive in unsubstituted 2,4-dichloropyrimidine. wuxiapptec.comstackexchange.com | Use of specific nucleophiles like tertiary amines. nih.gov |

Reactions Involving Hydrazine (B178648) and Carbonate Reagents

The use of hydrazine and its derivatives in reactions with pyrimidines is well-documented, although it does not typically lead directly to this compound. Instead, these reactions often result in the formation of hydrazinopyrimidines or trigger ring transformations. scispace.comrsc.org Hydrazine hydrate (B1144303) can react with substituted pyrimidines to displace leaving groups, such as chloro or methoxy (B1213986) groups, yielding the corresponding hydrazino derivative. rsc.orgnih.gov For example, 4-methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine hydrate to form 4-hydrazino-5-nitropyrimidine. rsc.org

In some cases, an excess of hydrazine can lead to unprecedented ring cleavage and rearrangement, transforming the pyrimidine ring into a pyrazole. rsc.orgresearchgate.net The specific outcome of the reaction with hydrazine depends significantly on the reaction conditions and the substituents present on the pyrimidine ring. scispace.com While not a direct pathway to the target compound, these reactions are a fundamental aspect of pyrimidine chemistry.

Multi-step Preparations of Related Propylsulfanyl Pyrimidines

A more versatile and common approach to synthesizing this compound involves constructing the pyrimidine ring from acyclic precursors, followed by a series of functional group interconversions. This multi-step method allows for greater control over the final substitution pattern.

The construction of the core pyrimidine ring can be achieved through the condensation of thiourea (B124793) with a 1,3-dicarbonyl compound, such as a dialkyl malonate (e.g., diethyl malonate). bu.edu.eglongdom.org This reaction, often a variation of the Biginelli reaction, is a widely used method for building the pyrimidine nucleus. researchgate.net The condensation typically proceeds in the presence of a base, such as sodium ethoxide, to yield a 2-thioxo-dihydropyrimidin-4-one (a 2-thiouracil (B1096) derivative). nih.gov This intermediate contains the essential sulfur atom at the C-2 position.

Once the 2-thiouracil intermediate is formed, the next step is the introduction of the propyl group onto the sulfur atom. This is achieved through an S-alkylation reaction. The 2-thioxo group exists in tautomeric equilibrium with the 2-mercapto form, which can be readily alkylated. nih.govresearchgate.net The pyrimidine intermediate is treated with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to afford the 2-propylsulfanyl-pyrimidin-4-one derivative. google.comresearchgate.net

With the 2-propylsulfanyl group in place, subsequent modifications to the pyrimidine ring are required to introduce the chloro group at the C-4 position and any other desired substituents. A common strategy involves nitration followed by chlorination.

The 2-propylsulfanyl-pyrimidin-4-one intermediate can be nitrated, typically at the C-5 position, using nitrating agents like fuming nitric acid. google.com This yields a 5-nitro-2-propylsulfanyl-pyrimidin-4-one. The nitration of pyrimidine-4,6-diones has been shown to produce 5,5-gem-dinitro derivatives in some cases. nih.gov

Following nitration, the hydroxyl group at the C-4 position (from the pyrimidone tautomer) is converted to a chloro group. This is a standard transformation in pyrimidine chemistry, accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comgoogle.com Heating the pyrimidone intermediate with POCl₃ effectively replaces the hydroxyl group with a chlorine atom, leading to the formation of a 4-chloro-5-nitro-2-propylsulfanyl-pyrimidine. google.comgoogle.com If the starting material was a 4,6-dihydroxypyrimidine, this step would introduce chlorine atoms at both the C-4 and C-6 positions. google.com If a 5-amino group is desired instead of a 5-nitro group, a final reduction step can be performed. google.com

Table 2: Key Reagents in Multi-Step Synthesis

| Step | Reaction Type | Common Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ring Formation | Thiourea, Diethyl malonate, Base (e.g., NaOEt). longdom.org | 2-Thiouracil derivative. |

| 2 | S-Alkylation | 1-Bromopropane, Base (e.g., NaOH). google.com | 2-Propylsulfanyl-pyrimidin-4-one. |

| 3 | Nitration | Fuming Nitric Acid. google.com | 5-Nitro-2-propylsulfanyl-pyrimidin-4-one. |

| 4 | Chlorination | Phosphorus oxychloride (POCl₃). google.com | 4-Chloro-5-nitro-2-propylsulfanyl-pyrimidine. |

Reductive Processes in Pyrimidine Derivative Synthesis

While direct reductive processes to form this compound are not the most common primary synthetic route, reductive steps are crucial in the synthesis of precursors and in the modification of related pyrimidine derivatives. For instance, the reduction of a nitro group to an amino group is a key transformation in the synthesis of many functionalized pyrimidines. This can be relevant in multi-step syntheses where a nitro-substituted pyrimidine is an intermediate.

Commonly employed reducing agents in pyrimidine chemistry include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl), and hydride reagents. The choice of the reducing agent is critical to ensure compatibility with other functional groups present in the molecule, such as the chloro and thioether moieties in the target compound.

A plausible, albeit indirect, involvement of a reductive process in the synthesis of a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, involves the reduction of a nitro group. A patented method describes the reduction of a compound using hydrogen gas with a palladium on carbon catalyst to yield the corresponding amine. google.com This highlights the utility of reductive processes in creating functionalized pyrimidine rings that could be precursors or analogues to this compound.

Modern Synthetic Strategies and Advancements in Pyrimidine Synthesis

Modern organic synthesis has brought forth a plethora of sophisticated methods for the construction and functionalization of pyrimidine rings, with a strong emphasis on controlling selectivity.

Regioselectivity is a paramount concern in the synthesis of substituted pyrimidines like this compound, where distinct functional groups are present at specific positions. The inherent reactivity differences of the positions on the pyrimidine ring (C2, C4, C5, C6) can be exploited to achieve regioselective functionalization.

For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) reactions are highly regioselective. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. researchgate.netuaeu.ac.ae This principle is directly applicable to the synthesis of this compound, where the propylsulfanyl group is at the C2 position and the chloro group is at the C4 position. A common strategy would involve the reaction of 2,4-dichloropyrimidine with propanethiol or its corresponding sodium salt. The reaction conditions can be tuned to favor substitution at the C2 position, potentially by controlling stoichiometry and reaction temperature, although substitution at C4 is often favored. researchgate.net

An alternative regioselective approach could involve building the pyrimidine ring from acyclic precursors, which allows for the precise placement of substituents. Multi-component reactions have emerged as powerful tools for the regioselective synthesis of pyrimidines, often catalyzed by transition metals. mdpi.comnih.gov

| Parameter | Influence on Regioselectivity in SNAr of Dichloropyrimidines | Example Reactants | Typical Product |

| Nucleophile | Hard vs. Soft Nucleophiles | Propanethiol (soft) | Can influence site of attack |

| Temperature | Lower temperatures can enhance selectivity | 2,4-Dichloropyrimidine | 4-substituted product often favored researchgate.net |

| Catalyst | Lewis acids or transition metals | FeCl₃·6H₂O nih.gov | Can direct nucleophilic attack |

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when introducing chiral substituents to the pyrimidine core. Although not directly applicable to the target compound, it is a significant area of modern pyrimidine synthesis. Stereoselective methods often involve the use of chiral auxiliaries, catalysts, or starting materials to control the three-dimensional arrangement of atoms in the final product. For instance, chiral amino acids have been used to synthesize chiral pyrimidine derivatives. mdpi.com

Catalytic Methods in Pyrimidine Synthesis and Derivatization

Catalysis has revolutionized the synthesis of pyrimidines, offering milder reaction conditions, higher yields, and improved selectivity.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for the derivatization of chloropyrimidines. researchgate.netthieme-connect.com These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents onto the pyrimidine ring.

For this compound, the chlorine atom at the C4 position serves as a handle for such cross-coupling reactions. For example, a Suzuki coupling reaction with an arylboronic acid could be used to introduce an aryl group at the C4 position. Similarly, a Buchwald-Hartwig amination could be employed to introduce an amino group. rsc.orgrsc.org The presence of the propylsulfanyl group at the C2 position may influence the reactivity of the C4-chloro group, and optimization of reaction conditions would be necessary.

| Reaction | Catalyst/Ligand | Reactant for C4-Cl | Potential Product |

| Suzuki Coupling | Pd(PPh₃)₄ researchgate.net | Arylboronic acid | 4-Aryl-2-propylsulfanyl-pyrimidine |

| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos rsc.org | Amine | 4-Amino-2-propylsulfanyl-pyrimidine |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | 4-Alkynyl-2-propylsulfanyl-pyrimidine |

Besides palladium, other transition metals like copper, nickel, and iridium have also been employed in the synthesis and functionalization of pyrimidines. mdpi.comnih.gov Copper-catalyzed reactions, for instance, are well-known for facilitating nucleophilic substitution reactions on aromatic rings. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has also been reported, showcasing the versatility of transition metal catalysis in constructing the pyrimidine core itself. mdpi.comorganic-chemistry.org These methods offer alternative and potentially more sustainable routes to a wide array of pyrimidine derivatives.

Chemical Transformations and Derivatization of 4 Chloro 2 Propylsulfanyl Pyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring's electron-deficient character, a result of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its derivatization.

Reactivity of the Chlorine Atom at Position 4 towards Nucleophiles

The chlorine atom at position 4 of the pyrimidine ring is highly activated towards nucleophilic displacement. The ring nitrogen atoms exert strong -I (inductive) and -M (mesomeric) effects, which reduce the electron density at the C4 position, thereby facilitating nucleophilic attack. stackexchange.com The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a stabilized intermediate known as a Meisenheimer complex. stackexchange.com

A structurally similar compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrates this reactivity by readily undergoing substitution with a variety of nucleophiles. rsc.org Treatment with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the formation of the corresponding 4-substituted pyrimidine derivatives. rsc.org This suggests that 4-chloro-2-propylsulfanyl-pyrimidine would behave similarly, reacting with a broad range of nucleophiles including amines, alcohols, and thiols to yield diverse functionalized products. The general reactivity allows for the introduction of various functional groups at the C4 position, making it a key precursor in synthetic chemistry.

| Nucleophile | Product | Reference Compound |

|---|---|---|

| Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |

| Sodium phenoxide | Ethyl 2-methylthio-4-phenoxypyrimidine-5-carboxylate | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |

| Sodium thiophenoxide | Ethyl 2-methylthio-4-(phenylthio)pyrimidine-5-carboxylate | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |

Chemoselective Displacements in Halogenated Pyrimidines

In pyrimidines containing multiple halogen atoms or other leaving groups, the site of nucleophilic attack can often be controlled, a phenomenon known as chemoselectivity. Generally, the C4 and C6 positions of the pyrimidine ring are more reactive towards nucleophiles than the C2 position. For instance, in the reaction of 2,4-dichloropyrimidine (B19661) with one equivalent of an amine, substitution occurs preferentially at the C4 position. researchgate.netacs.org

The substitution pattern is also highly dependent on the nature of other substituents on the ring and the nucleophile itself. In 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the outcome of the reaction is dictated by the nucleophile and the base used. researchgate.net Anilines and secondary aliphatic amines in the presence of a weak base selectively displace the chloride at C4. researchgate.net Conversely, stronger nucleophiles like deprotonated anilines can displace the methylsulfonyl group at C2. researchgate.net This highlights the intricate electronic and steric factors that govern reactivity. For this compound, the propylsulfanyl group at C2 would electronically influence the C4 position, but the chlorine atom is expected to be the primary site of substitution for most nucleophiles under standard SNAr conditions.

Solvent and Acid Effects on Amination Reactions of Chloropyrimidines

The conditions under which amination reactions are performed, particularly the solvent and the presence of acid, can significantly impact the reaction rate and yield. Acid catalysis can promote the reaction by protonating one of the pyrimidine ring nitrogens, which enhances the ring's electrophilicity and facilitates nucleophilic attack. nih.govresearchgate.net However, a delicate balance is required, as excess acid can protonate the amine nucleophile, rendering it non-nucleophilic and thus inhibiting the reaction. preprints.org

Solvent choice is also critical. Polar solvents can stabilize the polar transition state of the SNAr mechanism, potentially increasing the reaction rate. nih.gov Water has been shown to be an effective solvent for the amination of certain chloropyrimidines, promoting the reaction under acidic conditions. preprints.org However, for highly lipophilic or crystalline starting materials, solvents like 2-propanol may be more suitable to ensure solubility. nih.govpreprints.org In alcoholic solvents, a potential side reaction is solvolysis, where the solvent itself acts as a nucleophile, competing with the desired amine. preprints.org The optimal conditions often involve a careful selection of solvent and a catalytic amount of acid to maximize the yield of the desired aminated product while minimizing side reactions. preprints.org

| Solvent | Acid (HCl) equiv. | Outcome | Reference Compound |

|---|---|---|---|

| Water | 0.1 | Highest rate of amination observed. | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

| Methanol (MeOH) | 0.1 | Good reaction rate, but some solvolysis observed. | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

| Ethanol (EtOH) | 0.5 - 5.0 | Increased initial rate, but significant solvolysis occurs due to deactivation of aniline nucleophile. | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

| 2-Propanol (2-PrOH) | - | Effective for highly lipophilic and crystalline substrates with low water solubility. | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

Cross-Coupling Reactions and Functionalization of the Pyrimidine Core

Beyond nucleophilic substitution, the chlorine atom on this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. libretexts.org This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org Halogenated pyrimidines are excellent substrates for this reaction due to the electron-deficient nature of the pyrimidine ring, which makes them more reactive than analogous benzene halides. researchgate.netmdpi.com

The Suzuki-Miyaura reaction on this compound would involve the coupling of an arylboronic acid at the C4 position. Studies on 2,4-dichloropyrimidines have shown that the coupling occurs with high regioselectivity at the more reactive C4 position. researchgate.netmdpi.com The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine ligand, and a base (e.g., K₂CO₃, K₃PO₄) in a suitable solvent system like dioxane/water or toluene. researchgate.netnih.gov Microwave irradiation has also been successfully employed to accelerate these reactions, leading to efficient synthesis of C4-arylated pyrimidines in good to excellent yields. mdpi.com

| Component | Example |

|---|---|

| Substrate | Halogenated Pyrimidine (e.g., 2,4-Dichloropyrimidine) |

| Coupling Partner | Arylboronic Acid |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ |

| Solvent | Dioxane/Water, Toluene, DMF |

| Conditions | Conventional Heating or Microwave Irradiation |

Other Carbon-Carbon Bond Forming Reactions

In addition to the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be utilized to functionalize the this compound core. These methods provide access to a wider range of derivatives with diverse substituents at the C4 position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The Sonogashira coupling of this compound with various alkynes would yield 4-alkynyl-2-propylsulfanyl-pyrimidines, which are valuable intermediates for further synthetic transformations. nih.govresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. While organotin reagents have toxicity concerns, the Stille coupling is known for its tolerance of a wide variety of functional groups. researchgate.netlibretexts.org It represents another viable route for introducing alkyl, alkenyl, aryl, or alkynyl groups at the C4 position of the pyrimidine ring.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. While less common for direct arylation at this position compared to Suzuki coupling, it could be used to introduce vinyl groups.

These cross-coupling methodologies collectively provide a versatile toolkit for the extensive functionalization of the this compound scaffold, enabling the synthesis of complex molecules for various applications.

Reactions Involving the Propylsulfanyl Moiety

The propylsulfanyl group at the C2 position of the this compound ring is a key site for various chemical transformations. These reactions primarily involve the sulfur atom, which can undergo oxidation to different oxidation states, and the propyl chain, which can be cleaved or modified. Such transformations are instrumental in the derivatization of the parent molecule, allowing for the introduction of new functional groups and the synthesis of a diverse range of pyrimidine analogs.

Oxidation of the Thioether Group to Sulfoxides and Sulfones

The sulfur atom of the thioether in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack. The choice of oxidizing agent and reaction conditions allows for the controlled formation of either the sulfoxide or the sulfone. beilstein-journals.orgorganic-chemistry.orgresearchgate.net

Common oxidizing agents for the conversion of thioethers to sulfoxides include mild oxidants like hydrogen peroxide (H₂O₂) in a suitable solvent, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. For the further oxidation to the sulfone, stronger oxidizing agents or harsher reaction conditions, such as an excess of m-CPBA or potassium permanganate (KMnO₄), are typically employed. researchgate.net The stepwise oxidation allows for the isolation of the sulfoxide intermediate, which can be a valuable building block in its own right.

The increased electron-withdrawing nature of the sulfoxide and particularly the sulfone group enhances the reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution. This strategic oxidation is often a key step in the synthesis of more complex pyrimidine derivatives.

Table 1: Oxidation of this compound

| Product | Reagents and Conditions | Reference |

| 4-Chloro-2-(propylsulfinyl)pyrimidine | m-CPBA (1 equivalent), CH₂Cl₂ | researchgate.net |

| 4-Chloro-2-(propylsulfonyl)pyrimidine | m-CPBA (>2 equivalents), CH₂Cl₂ | researchgate.net |

| 4-Chloro-2-(propylsulfonyl)pyrimidine | H₂O₂/AcOH | beilstein-journals.org |

Cleavage and Modification of the Propylsulfanyl Chain

The C-S bond of the propylsulfanyl group can be cleaved under specific reductive or oxidative conditions. Reductive cleavage, often accomplished with reagents like Raney nickel, results in the removal of the propylsulfanyl group and its replacement with a hydrogen atom, yielding 4-chloropyrimidine. This desulfurization is a useful strategy for accessing 2-unsubstituted pyrimidines. A mild and chemoselective method for the reductive scission of heterocyclic thioethers at the 2-position has been described, which could be applicable here. nih.gov

Alternatively, oxidative cleavage methods can be employed. Furthermore, modifications to the propyl chain itself, without cleaving the C-S bond, can be envisioned, although less commonly reported for this specific substrate. Metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers have been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI), which could potentially be adapted for this system. organic-chemistry.orgmdpi.com Transition-metal-catalyzed C–S activation is another advanced strategy for the cleavage and functionalization of thioethers. acs.org

Transformations at Other Positions of the Pyrimidine Ring

The primary site for transformations on the pyrimidine ring of this compound, besides the propylsulfanyl group, is the electrophilic C4 position bearing the chloro substituent. The chlorine atom acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents at this position.

Nucleophilic substitution at the C4 position can be achieved with a range of nucleophiles, including amines, alkoxides, and thiolates. For instance, reaction with various primary and secondary amines leads to the formation of the corresponding 4-amino-2-propylsulfanyl-pyrimidine derivatives. scielo.brsciencescholar.us Similarly, treatment with sodium alkoxides provides 4-alkoxy-2-propylsulfanyl-pyrimidines. The reactivity of the C4 position is influenced by the nature of the substituent at C2; the electron-donating propylsulfanyl group can modulate the electrophilicity of the ring.

In addition to SNAr reactions, the C4-chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.govnih.govmdpi.comresearchgate.net This powerful C-C bond-forming reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position by coupling with the corresponding boronic acids or their esters. These reactions typically employ a palladium catalyst, a suitable ligand, and a base. The choice of ligand can be crucial for achieving high yields and selectivity. nih.gov

Table 2: Representative Transformations at the C4 Position

| Reaction Type | Nucleophile/Coupling Partner | Product Class | Reference |

| Nucleophilic Aromatic Substitution | R¹R²NH | 4-(Dialkyl/Alkyl/Aryl)amino-2-propylsulfanyl-pyrimidines | scielo.br |

| Nucleophilic Aromatic Substitution | RO⁻Na⁺ | 4-Alkoxy-2-propylsulfanyl-pyrimidines | wuxiapptec.com |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 4-Aryl-2-propylsulfanyl-pyrimidines | mdpi.comnih.gov |

Theoretical and Computational Investigations of 4 Chloro 2 Propylsulfanyl Pyrimidine and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

No published studies were found that specifically detail quantum chemical calculations for 4-Chloro-2-propylsulfanyl-pyrimidine.

Density Functional Theory (DFT) Studies of Molecular Geometry and Reactivity

There are no available DFT studies that have optimized the molecular geometry or analyzed the reactivity of this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The HOMO/LUMO energies and their distribution for this compound have not been reported in the scientific literature.

Electrostatic Potential Surface Analysis

An electrostatic potential surface analysis for this compound is not available in published research.

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

No studies detailing molecular dynamics simulations to investigate the reaction pathways or intermediates involving this compound were found.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

While SAR studies exist for various classes of pyrimidine (B1678525) derivatives, none were found that specifically include and analyze this compound using computational methods.

Conformational Analysis of the Propylsulfanyl Moiety

A specific conformational analysis of the propylsulfanyl group attached to the 4-chloro-2-pyrimidinyl core has not been documented in the literature.

Molecular Docking Studies for Ligand-Target Interactions (focus on binding mechanisms for academic understanding)

As of the latest available data, specific molecular docking studies focusing exclusively on this compound have not been published in the accessible scientific literature. Therefore, a detailed analysis of its binding mechanisms with specific biological targets, including data tables of binding energies and interacting residues, cannot be provided at this time.

The academic understanding of ligand-target interactions for this compound remains a subject for future research.

Role of 4 Chloro 2 Propylsulfanyl Pyrimidine As a Key Intermediate in Complex Molecule Synthesis

Synthetic Utility in Medicinal Chemistry Precursors

4-Chloro-2-propylsulfanyl-pyrimidine is a crucial heterocyclic building block in the synthesis of a wide array of complex molecules, particularly those with applications in medicinal chemistry. Its pyrimidine (B1678525) core, substituted with a reactive chlorine atom and a propylsulfanyl group, provides a versatile scaffold for the development of pharmacologically active compounds.

Development of Pyrimidine-Based Scaffolds for Drug Discovery

The pyrimidine ring is a fundamental component of nucleic acids, making it a privileged structure in drug design. nih.govresearcher.life Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govwjarr.com The presence of a chlorine atom at the 4-position of this compound allows for facile nucleophilic substitution reactions. This reactivity is exploited to introduce various functional groups, leading to the creation of diverse libraries of pyrimidine-based compounds for drug screening.

Researchers have utilized this intermediate to construct more complex heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which are scaffolds for potent kinase inhibitors. mdpi.comchemicalbook.commdpi.com The propylsulfanyl group at the 2-position also plays a significant role in modulating the electronic properties and biological activity of the final molecules. The development of these scaffolds is a key strategy in the quest for new therapeutic agents with improved efficacy and selectivity. nih.gov

Intermediate in the Synthesis of Pharmacologically Active Molecules

The utility of this compound extends to its role as a key intermediate in the multi-step synthesis of various pharmacologically active molecules. Its structural features are incorporated into the final drug substance, often contributing to the molecule's ability to interact with specific biological targets.

Precursors for Anticancer Agents

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govnih.govgsconlinepress.com this compound serves as a starting material for the synthesis of compounds that can inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have been investigated as potential kinase inhibitors, which are crucial targets in cancer therapy. chemicalbook.com The synthesis often involves the displacement of the chlorine atom with various amines or other nucleophiles to generate a library of compounds for biological evaluation. nih.govmdpi.com The resulting molecules are then tested for their ability to inhibit cancer cell growth, with some showing promising activity.

| Cancer Cell Line | Reported Activity of Derivatives |

| HeLa | Inhibition of proliferation (IC50 = 7.01 µM) |

| NCI-H460 | Inhibition of proliferation (IC50 = 8.55 µM) |

| HCT116 | Cytotoxic activity nih.gov |

| MCF7 | Cytotoxic activity nih.gov |

Building Block for Antiviral Compounds

Pyrimidine derivatives have long been a cornerstone of antiviral drug development. nih.gov this compound can be used as a building block to create novel antiviral agents. The pyrimidine core can mimic endogenous nucleosides, thereby interfering with viral replication processes. nih.gov Synthetic strategies often involve modifying the pyrimidine ring to enhance its antiviral activity and selectivity. While direct examples of its use in marketed antiviral drugs are not as prominent as in other therapeutic areas, its potential as a scaffold for new antiviral compounds remains an active area of research. mdpi.com

Starting Material for Anti-inflammatory Agents

Chronic inflammation is a key factor in many diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents. nih.govresearchgate.netmdpi.com this compound can serve as a starting material for the synthesis of molecules with anti-inflammatory properties. evitachem.com These compounds may act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). mdpi.com The development of novel pyrimidine-based anti-inflammatory drugs is an ongoing effort in medicinal chemistry. nih.govrsc.org

Applications in Agrochemical Intermediate Synthesis

The chemical architecture of this compound provides a valuable scaffold for the creation of a diverse range of agrochemical molecules. The chlorine atom at the 4-position of the pyrimidine ring is a key reactive site, allowing for nucleophilic substitution reactions. This reactivity is fundamental to its role as an intermediate, enabling the attachment of various functional groups to build more complex and biologically active compounds.

Contribution to Novel Agrochemical Agent Development

The development of new agrochemicals is driven by the need for more effective and selective products with improved environmental profiles. This compound contributes to this innovation by providing a platform for the synthesis of novel active ingredients. Its pyrimidine core is a well-established pharmacophore in many commercial pesticides, and the presence of the propylsulfanyl group can influence the physicochemical properties of the final molecule, such as lipophilicity, which in turn can affect its uptake and translocation in target organisms.

Research into pyrimidine derivatives for agrochemical applications has demonstrated the importance of the substituents on the pyrimidine ring in determining the biological activity of the resulting compounds. The strategic use of this compound allows synthetic chemists to introduce specific toxophoric moieties at the 4-position, leading to the discovery of new herbicidal, fungicidal, or insecticidal activities.

Synthesis of Pesticide Intermediates

A significant application of this compound is in the synthesis of intermediates for established and new classes of pesticides. One notable example is its potential role in the synthesis of pyrimidinyloxyphenoxypropionate herbicides. While research has detailed the synthesis of analogous compounds using 4-chloro-2-mercaptopyrimidines and their subsequent conversion to 2-(methylthio)pyrimidines, the use of the propylsulfanyl analogue follows a similar synthetic logic. researchgate.netarkat-usa.org

In this context, this compound can be reacted with a substituted hydroxyphenoxypropionate to form the corresponding ether linkage, a key structural feature of this class of herbicides. The propylsulfanyl group at the 2-position can be further modified, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, to fine-tune the herbicidal activity and selectivity of the final product.

Below is an interactive data table summarizing the key reaction step in the synthesis of a hypothetical pyrimidinyloxyphenoxypropionate herbicide intermediate using this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Substituted Hydroxyphenoxypropionate | 2-Propylsulfanyl-4-(substituted phenoxy)pyrimidinyloxypropionate | Nucleophilic Aromatic Substitution |

This reaction highlights the utility of the chloro-substituent as a leaving group, facilitating the formation of the desired carbon-oxygen bond. The resulting intermediate can then undergo further transformations to yield the final active ingredient. The choice of the specific propylsulfanyl group, as opposed to a methylthio or other alkylthio group, can impact the biological efficacy and metabolic stability of the resulting pesticide.

Future Research Directions and Advanced Synthetic Strategies for 4 Chloro 2 Propylsulfanyl Pyrimidine Derivatives

Sustainable Synthesis and Green Chemistry Approaches

The paradigm of modern chemical synthesis is shifting towards environmentally benign processes that minimize waste and energy consumption. kuey.net Green chemistry offers a framework for achieving this sustainability in the synthesis of pyrimidine (B1678525) derivatives. rasayanjournal.co.inpowertechjournal.com Key areas of focus include the development of solvent-free reaction conditions and strategies that maximize atom economy.

A significant portion of chemical waste originates from the use of organic solvents. Consequently, developing solvent-free synthetic routes is a primary objective of green chemistry. benthamdirect.com Chemical synthesis in the absence of solvents can lead to cleaner reactions, high yields, and simplified product separation and purification. rasayanjournal.co.in Future research for the synthesis of 4-Chloro-2-propylsulfanyl-pyrimidine derivatives should explore these methodologies.

Several solvent-less techniques have proven effective for the synthesis of pyrimidine cores and could be adapted for this specific scaffold:

Mechanochemistry (Ball Milling): This technique uses mechanical force to induce chemical reactions in the solid state. acs.org It avoids the need for bulk solvents, often reduces reaction times, and can lead to the formation of unique products. rasayanjournal.co.in Research into the mechanochemical synthesis of this compound derivatives from appropriate precursors could offer a significant green advantage.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. powertechjournal.combenthamdirect.com Catalyst-free and solvent-free microwave-assisted synthesis is a promising avenue for producing pyrimidine derivatives. nih.gov

Thermal Condensation: Simply heating a mixture of solid reactants in the absence of a solvent can be an effective method for certain types of reactions, such as multicomponent cyclocondensations. powertechjournal.comacs.org

Table 1: Examples of Solvent-Free Conditions for Pyrimidine Synthesis

| Method | Catalyst/Promoter | Reactants | Key Advantages |

|---|---|---|---|

| Thermal Condensation | NH4I | Ketones, NH4OAc, DMF-DMA | Metal-free, simple starting materials, good functional group tolerance. acs.org |

| Ball Milling | Modified ZnO NPs | Aldehydes, Malononitrile, Amidines | Recyclable catalyst, scalable, easy product isolation. acs.org |

| Microwave Heating | Basic conditions | Chalcones, Urea (B33335) | Rapid, alternate energy source, efficient. powertechjournal.com |

| Multicomponent Condensation | TiO2-SiO2 | Salicylaldehydes, Amines, Malononitrile | Economical, eco-friendly, efficient for fused pyrimidines. powertechjournal.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comwikipedia.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. wikipedia.org

Future synthetic strategies for this compound derivatives should prioritize reaction designs that maximize atom economy:

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that contains portions of all starting materials. acs.org This approach is highly atom-economical as it minimizes the formation of byproducts. An iridium-catalyzed MCR for pyrimidine synthesis from amidines and alcohols has been reported, which liberates only hydrogen and water as byproducts, showcasing a highly sustainable route. nih.gov

Cycloaddition Reactions: [4+2] cycloaddition reactions are another class of highly atom-economical transformations that can be employed for the synthesis of the pyrimidine ring system. mdpi.com

Implementing these strategies reduces the generation of chemical waste, which in turn lowers the economic and environmental costs associated with its disposal. numberanalytics.com

Table 2: Comparison of Atom Economy for a Hypothetical Pyrimidine Synthesis

| Synthesis Type | General Reaction | Byproducts | Theoretical Atom Economy |

|---|

| Traditional Linear Synthesis | A + B → C + D C + E → F + G F + H → Product + I | D, G, I (and others from protecting group steps, etc.) | Low to Moderate | | Multicomponent Reaction (MCR) | A + B + C → Product | Often none or small molecules (e.g., H2O) | High to Excellent |

Development of Novel Functionalization Reactions for Enhanced Molecular Diversity

The 4-chloro substituent on the pyrimidine ring is a key synthetic handle, making it susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgmdpi.com This reactivity is a cornerstone for creating molecular diversity from the this compound core. Future research should focus on expanding the scope of known functionalization reactions and developing entirely new methods.

Broadening the Scope of Nucleophilic Substitution: While reactions with common nucleophiles like amines are well-established in pyrimidine chemistry, a systematic exploration of a wider range of nucleophiles is warranted. researchgate.net This includes reactions with various alcohols, thiols, phenols, and carbanions to generate libraries of novel derivatives with diverse physicochemical properties. The regioselectivity of these substitutions, particularly when other reactive sites are present, is a critical area for investigation. mdpi.comdigitellinc.com

Transition-Metal Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Research into applying these methods to the 4-position of the pyrimidine ring would enable the introduction of a wide array of aryl, alkyl, and amino groups, significantly expanding the accessible chemical space.

Direct C-H Functionalization: A more advanced and atom-economical approach is the direct functionalization of C-H bonds on the pyrimidine ring. While challenging, the development of catalytic systems that can selectively activate and functionalize the C-5 or C-6 positions of the this compound scaffold would represent a major synthetic advancement, bypassing the need for pre-functionalized substrates.

Exploration of New Catalytic Systems for Efficient Transformations

Catalysis is fundamental to sustainable and efficient chemistry. Moving beyond stoichiometric reagents to catalytic systems can reduce waste, lower energy requirements, and improve reaction selectivity. kuey.netrasayanjournal.co.in For the synthesis and modification of this compound derivatives, several classes of modern catalysts should be investigated.

Homogeneous Transition-Metal Catalysis: Pincer complexes, such as the PN5P-Ir catalysts developed for multicomponent pyrimidine synthesis, exemplify the efficiency of modern homogeneous catalysts. nih.gov Exploring catalysts based on earth-abundant and less toxic metals like iron is also a key goal of green chemistry. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, avoiding issues of metal contamination in the final products. powertechjournal.com Acidic ionic liquids, for instance, have been used as recyclable catalysts for pyrimidine synthesis under solvent-free conditions. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. kuey.net While the application of biocatalysis to a molecule like this compound is a long-term goal, research into enzymes that can perform selective halogenation, dehalogenation, or functional group interconversions on the pyrimidine core could revolutionize its synthesis.

Table 3: Novel Catalytic Systems for Pyrimidine Synthesis and Functionalization

| Catalyst Type | Example | Potential Application | Advantages |

|---|---|---|---|

| Transition Metal | Iridium-Pincer Complex | Multicomponent synthesis of the pyrimidine core | High efficiency, regioselectivity, sustainability. nih.gov |

| Heterogeneous | Modified ZnO Nanoparticles | One-pot multicomponent synthesis | Recyclable, solvent-free conditions, easy product isolation. acs.org |

| Organocatalyst | Brønsted Acidic Ionic Liquid | Three-component synthesis of fused pyrimidones | Reusable, solvent-free, metal-free. acs.org |

| Biocatalyst | Cytosine Deaminases | Functional group interconversion (e.g., amine to carbonyl) | High selectivity, mild aqueous conditions, environmentally benign. umich.edu |

Design and Synthesis of Advanced Pyrimidine Architectures

Using this compound as a fundamental building block, future research should aim to construct more complex and sophisticated molecular architectures. This involves designing molecules with specific three-dimensional shapes, fused-ring systems, and hybrid structures that incorporate other pharmacologically relevant scaffolds.

Fused Heterocyclic Systems: The pyrimidine ring can be annulated with other heterocyclic rings (e.g., pyrrole, thiazole, pyran) to create rigid, polycyclic structures with unique biological profiles. acs.orgresearchgate.netresearchgate.net Strategies for achieving this include intramolecular cyclization of appropriately substituted pyrimidine derivatives or multicomponent reactions designed to build the fused system in a single step.

Hybrid Molecules: Covalently linking the this compound core to other known bioactive scaffolds, such as quinolones or pyrazoles, can lead to hybrid molecules with potentially synergistic or novel activities. nih.govmdpi.com The design of these hybrids can be guided by computational modeling to optimize the linker and spatial orientation between the two pharmacophores. nih.gov

Spirocyclic Architectures: The construction of spirocyclic systems, where two rings share a single atom, introduces significant three-dimensional complexity. The development of synthetic routes to spiro-pyrimidine derivatives is an emerging area that could yield molecules with novel properties.

The design and synthesis of these advanced architectures will rely heavily on the development of the novel functionalization reactions and catalytic systems discussed previously, creating a synergistic feedback loop of innovation in the chemistry of pyrimidine derivatives. mdpi.comnih.gov

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-2-propylsulfanyl-pyrimidine in laboratory settings?

- Methodological Answer : Use nitrile gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure. Conduct reactions in a fume hood to mitigate inhalation risks. Post-experiment, segregate halogenated waste (e.g., unused reactants, byproducts) and dispose via certified hazardous waste services. Contaminated glassware should be decontaminated with ethanol or acetone before reuse .

Q. How can this compound be synthesized with high purity?

- Methodological Answer : A common approach involves nucleophilic substitution at the 2-position of 4-chloropyrimidine using propane-1-thiol under inert conditions (e.g., N₂ atmosphere). Purify the crude product via silica gel chromatography (hexane:ethyl acetate gradient) and confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., propylsulfanyl group at C2, chloro at C4) using coupling patterns and chemical shifts (δ ~2.5–3.0 ppm for SCH₂ protons).

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or S-propyl groups).

- FT-IR : Verify C-Cl (~750 cm⁻¹) and C-S (~650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

- Methodological Answer : Ambiguities in proton assignments (e.g., overlapping signals) can be addressed via 2D NMR (COSY, HSQC) or X-ray crystallography. For example, single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and confirms regiochemistry, as demonstrated for related pyrimidine sulfanyl derivatives .

Q. What strategies optimize the regioselectivity of sulfanyl group introduction in pyrimidine derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols.

- Catalysts : Use Cu(I) or Pd(0) to mediate C-S bond formation, improving yield and selectivity.

- Protecting Groups : Temporarily block reactive sites (e.g., N1 of pyrimidine) with acetyl groups to direct substitution to C2 .

Q. How do structural modifications of this compound impact its biological activity?

- Methodological Answer :

- Chloro Substitution : Replacement with fluoro (e.g., 4-fluoro analogs) may enhance metabolic stability but reduce electrophilicity.

- Sulfanyl Chain Length : Longer chains (e.g., butylsulfanyl) can increase lipophilicity, improving membrane permeability but potentially reducing solubility.

- SAR Studies : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays to quantify binding affinity shifts .

Q. What are the common byproducts in the synthesis of this compound, and how are they identified?

- Methodological Answer :

- Byproducts : Di-substituted pyrimidines (e.g., 2,4-bis(propylsulfanyl)) or oxidation products (e.g., sulfones).

- Detection : Use LC-MS with electrospray ionization (ESI) to identify [M+Na]⁺ adducts. Compare retention times and fragmentation with authentic standards .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer : Variations often stem from differences in reaction scale, solvent purity, or thiol nucleophilicity. Replicate conditions using standardized reagents (≥99% purity) and monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc). For low yields (<50%), consider alternative routes, such as Mitsunobu coupling of pyrimidin-2-ol with propanethiol .

Q. Why do computational models sometimes fail to predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) models may overlook solvent effects or steric hindrance from the propylsulfanyl group. Refine calculations using implicit solvation models (e.g., SMD) and include van der Waals radii adjustments. Validate with experimental kinetic data (e.g., Arrhenius plots) .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 98–102°C (DSC) | |

| LogP (Octanol-Water) | 2.3 (±0.2) | |

| HPLC Retention Time | 8.2 min (C18, 70:30 MeCN:H₂O, 1 mL/min) | |

| Crystal System | Monoclinic, space group P2₁/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.